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Compound Name: Boc-N-(Allyl)-Glycine

Cat. No.: B179892 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cyclic peptides are a promising class of therapeutic agents, offering advantages over their

linear counterparts, such as enhanced metabolic stability, increased receptor binding affinity,

and improved cell permeability. The conformational constraint imposed by cyclization can lock

the peptide into a bioactive conformation, leading to higher potency and selectivity. A powerful

and versatile method for peptide cyclization is Ring-Closing Metathesis (RCM), which forms a

stable carbon-carbon double bond.[1]

This application note details the use of the non-canonical amino acid, Boc-N-(Allyl)-Glycine, in

the synthesis of cyclic peptides. The N-allyl groups serve as the reactive handles for the

ruthenium-catalyzed RCM reaction. This approach allows for the synthesis of cyclic peptides

with the allyl groups incorporated directly into the peptide backbone, offering unique

conformational constraints. The synthesis is performed using Boc-based Solid-Phase Peptide

Synthesis (SPPS), followed by on-resin RCM and subsequent cleavage and purification.

Core Applications and Methodologies
The primary application of incorporating two Boc-N-(Allyl)-Glycine residues into a peptide

sequence is to facilitate macrocyclization via RCM. This methodology is particularly useful for:
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Creating Conformationally Constrained Peptides: The resulting cyclic structure reduces the

flexibility of the peptide, which can enhance its biological activity.[1]

Improving Metabolic Stability: The C-C bond formed is resistant to protease degradation,

unlike common cyclization linkages like disulfide or amide bonds.[1]

Drug Discovery and Lead Optimization: This technique allows for the systematic modification

of linear peptides to explore structure-activity relationships (SAR) and develop potent, stable

drug candidates.

The overall workflow involves the standard Boc-SPPS for the synthesis of the linear peptide

precursor containing two N-allyl glycine residues, followed by an on-resin RCM step, and

finally, cleavage from the resin and purification.

Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide
Precursor
This protocol outlines the manual solid-phase synthesis of a linear peptide on a Merrifield resin

using Boc chemistry.

Materials:

Merrifield Resin (1% DVB, 100-200 mesh)

Boc-protected amino acids, including Boc-N-(Allyl)-Glycine

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Diisopropylethylamine (DIEA)

N,N'-Dicyclohexylcarbodiimide (DCC)

1-Hydroxybenzotriazole (HOBt)
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N,N-Dimethylformamide (DMF)

Isopropyl alcohol (IPA)

Procedure:

Resin Preparation and First Amino Acid Loading:

Swell the Merrifield resin in DCM in a reaction vessel.

Load the first Boc-amino acid (C-terminal) onto the resin via its cesium salt to prevent

racemization.

Boc Deprotection:

Wash the resin with DCM.

Treat the peptide-resin with 50% TFA in DCM for 5 minutes (pre-wash) and then for an

additional 20-25 minutes to remove the Boc protecting group.[2]

Wash the resin thoroughly with DCM (3x) and IPA (2x).[2]

Neutralization:

Neutralize the resulting TFA salt by treating the resin with 10% DIEA in DCM for 10

minutes.

Wash the resin with DCM (3x).

Amino Acid Coupling:

In a separate vial, dissolve the next Boc-amino acid (3 equivalents relative to resin

loading) and HOBt (3 equivalents) in DMF.

Add DCC (3 equivalents) to the solution and pre-activate for 10 minutes.

Add the activated amino acid solution to the resin and shake for 2-4 hours to facilitate

coupling.
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Repeat steps 2-4 for each amino acid in the sequence, incorporating Boc-N-(Allyl)-
Glycine at the desired positions.

Final Deprotection:

After the final coupling step, perform a final Boc deprotection as described in step 2.

Wash the resin-bound linear peptide thoroughly with DCM and DMF and dry under

vacuum.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)
This protocol describes the cyclization of the peptide while it is still attached to the solid

support. On-resin cyclization is favored as it can minimize intermolecular side reactions due to

the pseudo-dilution effect.[1]

Materials:

Resin-bound linear peptide with two N-allyl groups

Grubbs' Second Generation Catalyst or Hoveyda-Grubbs' Second Generation Catalyst

Dichloromethane (DCM), anhydrous

Phenol or 1,4-benzoquinone (optional, as isomerization suppressants)[1]

Nitrogen or Argon gas

Procedure:

Resin Swelling: Swell the peptide-resin in anhydrous DCM in a reaction vessel under an inert

atmosphere (Nitrogen or Argon).

Catalyst Addition:

In a separate vial, dissolve the Grubbs' or Hoveyda-Grubbs' catalyst (15 mol% relative to

peptide loading) in anhydrous DCM.[1]

If using, add an additive like phenol to the catalyst solution.
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Add the catalyst solution to the swollen resin.

Reaction:

Gently agitate the reaction mixture at 40°C for 24-48 hours.[1] The reaction progress can

be monitored by cleaving a small amount of peptide from a few resin beads and analyzing

by HPLC-MS.

Washing:

After the reaction is complete, filter the resin and wash it extensively with DCM (5x) and

DMF (5x) to remove the ruthenium catalyst and byproducts.

Protocol 3: Cleavage, Purification, and Characterization
This protocol details the cleavage of the cyclic peptide from the resin, followed by its

purification and characterization.

Materials:

Resin-bound cyclic peptide

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

Anisole (scavenger)

Diethyl ether, cold

Acetonitrile (ACN)

Water, deionized

TFA (for HPLC)

Procedure:

Cleavage:

Dry the resin thoroughly.
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Treat the resin with anhydrous HF or TFMSA in the presence of a scavenger (e.g.,

anisole) to cleave the peptide from the resin and remove side-chain protecting groups.

Evaporate the cleavage cocktail and precipitate the crude peptide with cold diethyl ether.

Purification:

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of ACN and water).

Purify the cyclic peptide by preparative reverse-phase high-performance liquid

chromatography (RP-HPLC) using a C18 column and a water/ACN gradient containing

0.1% TFA.

Characterization:

Confirm the identity and purity of the final cyclic peptide using:

Analytical RP-HPLC: To assess purity.

Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight.[1]

NMR Spectroscopy: For detailed structural characterization.

Data Presentation
The efficiency of the on-resin RCM reaction can be influenced by factors such as the catalyst,

temperature, and the presence of additives. The following table summarizes representative

yields obtained under various optimized conditions for a model peptide.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8018726/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Catalyst (15
mol%)

Solvent
Temperatur
e (°C)

Additive
Yield of
Cyclic
Peptide (%)

Reference

Grubbs' II DCM 40 Phenol 79 [1]

Hoveyda-

Grubbs' II
DCM 40 Phenol 65 [1]

Grubbs' II DCM 60 None <20 [1]

Hoveyda-

Grubbs' II
DCM 60 None <15 [1]

Table 1: Representative yields for on-resin RCM of a model peptide under different reaction

conditions. Yields are based on HPLC analysis of the crude product after cleavage.
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Caption: Overall workflow for the synthesis of cyclic peptides using Boc-N-(Allyl)-Glycine.
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Caption: Simplified mechanism of peptide Ring-Closing Metathesis (RCM) catalyzed by a

Grubbs' catalyst.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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